Methyl 3-bromo-5-(cyanomethyl)benzoate
Overview
Description
Methyl 3-bromo-5-(cyanomethyl)benzoate: is an organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a cyanomethyl group at the 5-position on the benzene ring. This compound is commonly used in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with m-toluic acid.
Acylation Reaction: Sulphone chloride is added to m-toluic acid for an acylation reaction.
Chlorination Reaction: Liquid chlorine is introduced for a chlorination reaction.
Esterification Reaction: Non-aqueous methanol is added dropwise to the reaction mixture for esterification, forming the ester.
Cyanation Reaction: Toluene and sodium cyanide are added to the reaction mixture, and the temperature is raised for backflow.
Industrial Production Methods: The industrial production of methyl 3-bromo-5-(cyanomethyl)benzoate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-5-(cyanomethyl)benzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the cyanomethyl group can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution: Products include various substituted benzoates.
Reduction: Reduced derivatives of the original compound.
Oxidation: Oxidized products such as carboxylic acids.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-(cyanomethyl)benzoate involves its interaction with various molecular targets and pathways. The bromine atom and cyanomethyl group play crucial roles in its reactivity and interactions. The compound can act as a substrate for enzymes or as a ligand for receptors, influencing biological processes and chemical reactions .
Comparison with Similar Compounds
Methyl 3-bromo-5-(methyl)benzoate: Similar structure but with a methyl group instead of a cyanomethyl group.
Methyl 3-bromo-5-(carboxy)benzoate: Contains a carboxy group instead of a cyanomethyl group.
Uniqueness: Methyl 3-bromo-5-(cyanomethyl)benzoate is unique due to the presence of both a bromine atom and a cyanomethyl group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
methyl 3-bromo-5-(cyanomethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-7(2-3-12)5-9(11)6-8/h4-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMMDHGCCRYVID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CC#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301217318 | |
Record name | Benzoic acid, 3-bromo-5-(cyanomethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301217318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878741-84-5 | |
Record name | Benzoic acid, 3-bromo-5-(cyanomethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878741-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-bromo-5-(cyanomethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301217318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-bromo-5-(cyanomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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